1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene
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Overview
Description
1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical reactions, including cycloaddition reactions. This compound features an azido group (-N3) and a bromophenyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromobenzaldehyde and propargyl bromide.
Formation of Propargyl Alcohol: The first step involves the reaction of 2-bromobenzaldehyde with propargyl bromide in the presence of a base like potassium carbonate to form 2-bromo-3-phenylpropargyl alcohol.
Azidation: The propargyl alcohol is then treated with sodium azide in the presence of a copper catalyst to introduce the azido group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring safety measures due to the high reactivity of azides.
Chemical Reactions Analysis
Types of Reactions
1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in copper(I)-catalyzed azide-alkyne cycloaddition reactions to form triazoles.
Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Copper(I) Catalysts: Used in azide-alkyne cycloaddition reactions.
Sodium Azide: Used for introducing the azido group.
Potassium Carbonate: Used as a base in the formation of propargyl alcohol.
Lithium Aluminum Hydride: Used for the reduction of the azido group.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Substituted Phenyl Derivatives: Formed from nucleophilic substitution reactions.
Amines: Formed from the reduction of the azido group.
Scientific Research Applications
1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of triazoles through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene primarily involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is exploited in various chemical and biological applications, including the labeling of biomolecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
1-Azido-2-bromobenzene: An aromatic azide used in similar cycloaddition reactions.
1-Azido-2-nitropropane: Another azide compound with different reactivity due to the presence of a nitro group.
1-Azido-2,3-diphenylcycloprop-2-en-1-ylbenzene: A structurally similar compound with a cyclopropyl group.
Uniqueness
1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene is unique due to the presence of both an azido group and a bromophenyl group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis and various scientific research applications.
Properties
CAS No. |
502764-15-0 |
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Molecular Formula |
C15H12BrN3 |
Molecular Weight |
314.18 g/mol |
IUPAC Name |
1-azido-2-[3-(2-bromophenyl)prop-2-enyl]benzene |
InChI |
InChI=1S/C15H12BrN3/c16-14-10-3-1-6-12(14)8-5-9-13-7-2-4-11-15(13)18-19-17/h1-8,10-11H,9H2 |
InChI Key |
HORUJWCDCKWSEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC=CC2=CC=CC=C2Br)N=[N+]=[N-] |
Origin of Product |
United States |
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